2-(4-Methoxyphenyl)-1H-benzo[D]imidazole-5-carboxylic acid
Description
Properties
IUPAC Name |
2-(4-methoxyphenyl)-3H-benzimidazole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O3/c1-20-11-5-2-9(3-6-11)14-16-12-7-4-10(15(18)19)8-13(12)17-14/h2-8H,1H3,(H,16,17)(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQGVZGRTDWXQJE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC3=C(N2)C=C(C=C3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20354850 | |
| Record name | 2-(4-Methoxyphenyl)-1H-benzimidazole-6-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20354850 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
174422-17-4 | |
| Record name | 2-(4-Methoxyphenyl)-1H-benzimidazole-6-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20354850 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Direct Cyclocondensation Using Functionalized Diamines
This method employs 3,4-diaminobenzoic acid as the diamine component, which already contains the carboxylic acid group. Reaction with 4-methoxybenzaldehyde under acidic conditions facilitates imine formation, followed by cyclization to yield the benzimidazole ring.
Reaction Conditions :
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Solvent : Ethanol or acetic acid
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Catalyst : HCl (2–4 M) or p-toluenesulfonic acid (PTSA)
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Temperature : 80–100°C (reflux)
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Time : 6–12 hours
Yield Optimization :
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Excess aldehyde (1.2–1.5 equivalents) improves cyclization efficiency.
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Inert atmosphere (N₂ or Ar) prevents oxidation of intermediates.
Post-Cyclization Carboxylation
Alternative routes begin with unsubstituted benzimidazoles, introducing the carboxylic acid group via electrophilic substitution or metal-catalyzed carboxylation. For example, palladium-mediated carbonylation of 2-(4-methoxyphenyl)-1H-benzimidazole using CO₂ under basic conditions generates the carboxyl group at position 5.
Key Challenges :
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Regioselectivity: Ensuring carboxylation occurs exclusively at position 5.
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Side reactions: Over-carboxylation or dimerization.
Detailed Methodological Breakdown
One-Pot Synthesis via Sodium Dithionite-Mediated Reduction
A widely cited method involves the reduction of nitro intermediates to form the benzimidazole ring.
Procedure :
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Nitro Precursor Preparation : Ethyl 4-(methylamino)-3-nitrobenzoate is reacted with 4-methoxybenzaldehyde in dimethyl sulfoxide (DMSO).
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Reductive Cyclization : Sodium dithionite (Na₂S₂O₄) is added to reduce the nitro group to an amine, triggering cyclization.
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Hydrolysis : The ethyl ester is hydrolyzed to the carboxylic acid using NaOH or LiOH.
Critical Parameters :
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Na₂S₂O₄ Concentration | 2.0–2.5 equivalents | Prevents over-reduction |
| Temperature | 45–50°C | Balances reaction rate and side reactions |
| Hydrolysis Time | 4–6 hours | Complete ester conversion |
Typical Yield : 65–78% after purification via recrystallization (ethanol/water).
Microwave-Assisted Synthesis
Microwave irradiation accelerates reaction kinetics, reducing synthesis time from hours to minutes.
Protocol :
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Reagents : 3,4-diaminobenzoic acid, 4-methoxybenzaldehyde, PTSA.
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Conditions : 150 W, 120°C, 15–20 minutes.
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Advantages :
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95% conversion in 20 minutes.
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Reduced side product formation.
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Comparison with Conventional Heating :
| Method | Time | Yield (%) | Purity (%) |
|---|---|---|---|
| Conventional Reflux | 8 hrs | 72 | 98 |
| Microwave | 20 min | 88 | 99 |
Industrial-Scale Production Techniques
Continuous Flow Reactor Systems
Large-scale synthesis employs flow chemistry to enhance reproducibility and safety.
Setup :
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Two streams:
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Diamine and aldehyde in ethanol.
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Acid catalyst (e.g., HCl) in water.
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Mixing at a T-junction, followed by a heated reactor coil (100°C, 10 min residence time).
Benefits :
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90% yield at 1 kg/batch scale.
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Real-time monitoring via inline IR spectroscopy.
Solvent Recycling and Waste Mitigation
Green chemistry principles are integrated into industrial processes:
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Ethanol recovery via distillation (85% efficiency).
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Catalytic converters to neutralize acidic vapors.
Structural Validation and Quality Control
Spectroscopic Characterization
¹H NMR (DMSO-d₆) :
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δ 3.81 (s, 3H, OCH₃),
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δ 7.12–8.21 (m, 7H, aromatic),
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δ 12.51 (br s, 1H, COOH).
IR (KBr) :
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1705 cm⁻¹ (C=O stretch),
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1250 cm⁻¹ (C-O of methoxy group).
Purity Assessment via HPLC
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Column : C18, 5 µm, 250 × 4.6 mm.
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Mobile Phase : 0.1% TFA in water/acetonitrile gradient.
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Retention Time : 8.2 min.
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Purity Threshold : ≥98% for pharmaceutical applications.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Scalability | Cost ($/kg) |
|---|---|---|---|---|
| Conventional Reflux | 72 | 98 | Moderate | 1200 |
| Microwave | 88 | 99 | High | 950 |
| Continuous Flow | 90 | 99 | Very High | 800 |
Key Trade-offs :
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Microwave and flow methods offer superior efficiency but require higher initial capital.
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Conventional methods remain viable for small-scale research.
Chemical Reactions Analysis
Types of Reactions
2-(4-Methoxyphenyl)-1H-benzo[D]imidazole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carboxyl group.
Reduction: The nitro group, if present, can be reduced to an amino group.
Substitution: The hydrogen atoms on the benzimidazole ring can be substituted with various functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Electrophilic reagents such as halogens (chlorine, bromine) or nitrating agents (nitric acid) under acidic conditions.
Major Products
Oxidation: Formation of 2-(4-Hydroxyphenyl)-1H-benzo[D]imidazole-5-carboxylic acid.
Reduction: Formation of 2-(4-Aminophenyl)-1H-benzo[D]imidazole-5-carboxylic acid.
Substitution: Formation of various substituted benzimidazole derivatives depending on the electrophile used.
Scientific Research Applications
Biological Activities
Anticancer Activity
Research indicates that derivatives of benzimidazole, including 2-(4-Methoxyphenyl)-1H-benzo[D]imidazole-5-carboxylic acid, exhibit significant anticancer properties. For instance, studies have shown that certain derivatives demonstrate potent antiproliferative effects against various cancer cell lines, including MDA-MB-231 (breast cancer) and HepG2 (liver cancer) cells. The compound's effectiveness is often evaluated through IC50 values, which measure the concentration required to inhibit cell growth by 50%. For example, one study reported an IC50 value of 16.38 μM for a related compound against MDA-MB-231 cells .
Antimicrobial Properties
The compound also exhibits antimicrobial activities. It has been tested against various bacterial strains, including Streptococcus faecalis and Staphylococcus aureus, showing significant inhibition at minimal inhibitory concentrations (MIC) of 8 μg/mL and 4 μg/mL, respectively . Additionally, antifungal activity has been noted against Candida albicans and Aspergillus niger, with moderate effectiveness observed .
Enzyme Inhibition
The compound's structural features allow it to interact effectively with biological targets such as enzymes. Studies on enzyme inhibition have highlighted its potential as an α-glucosidase inhibitor, which is crucial for managing diabetes by slowing carbohydrate absorption . The binding affinity and mechanism of action are often explored through molecular docking studies, revealing insights into how the compound interacts with target enzymes.
Comparative Analysis with Related Compounds
To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 2-(Phenyl)-1H-benzimidazole-5-carboxylic acid | Benzimidazole core with phenyl substitution | Different substituents can affect biological activity |
| 2-(4-Hydroxyphenyl)-1H-benzimidazole-5-carboxylic acid | Hydroxyl group instead of methoxy | Potentially different solubility and reactivity |
| N-(4-methoxyphenyl)-1-propyl-1H-benzo[D]imidazole-5-carboxamide | Amide derivative | Enhanced biological activity due to amide formation |
This table illustrates how variations in substituents can influence the compound's solubility and interaction profile, highlighting the significance of the methoxy group in enhancing its biological activity.
Case Studies
Several case studies have demonstrated the therapeutic potential of this compound:
- Anticancer Studies : A series of benzimidazole derivatives were synthesized and tested for their cytotoxic effects against multiple cancer cell lines. The results indicated that compounds with methoxy substitutions exhibited improved anticancer activities compared to their unsubstituted counterparts .
- Antimicrobial Efficacy : In another study focusing on antimicrobial properties, derivatives were evaluated for their effectiveness against resistant bacterial strains. The findings suggested that modifications to the benzimidazole core could enhance antimicrobial potency .
- Enzyme Inhibition Assays : Molecular docking studies provided insights into how these compounds inhibit α-glucosidase activity, which is crucial for diabetes management. The positioning of the methoxy group was found to be instrumental in maintaining high enzyme inhibition activity .
Mechanism of Action
The mechanism of action of 2-(4-Methoxyphenyl)-1H-benzo[D]imidazole-5-carboxylic acid involves its interaction with specific molecular targets such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and targets depend on the specific biological context and the functional groups present on the compound.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional properties of 2-(4-methoxyphenyl)-1H-benzo[d]imidazole-5-carboxylic acid can be compared to related benzimidazole derivatives, as outlined below:
Table 1: Comparative Analysis of Benzimidazole Derivatives
Key Findings
Impact of Substituents on Physicochemical Properties: Methoxy vs. Carboxylic Acid vs. Ester/Carboxamide: The carboxylic acid moiety enhances water solubility and enables coordination with metal ions (e.g., in MOFs or palladium catalysts), whereas ester or carboxamide derivatives exhibit higher lipophilicity and bioavailability .
Thermal Stability :
All carboxylic acid derivatives exhibit high thermal stability (melting points >300°C), attributed to strong intermolecular hydrogen bonding and aromatic stacking .
Biological Activity :
- Antimicrobial Activity : Derivatives with electron-withdrawing groups (e.g., nitro, chloro) on the phenyl ring show enhanced antimicrobial potency compared to methoxy-substituted analogs .
- Enzyme Inhibition : The 4-methoxyphenyl derivative demonstrates moderate anti-α-glucosidase activity (IC₅₀ ~12 µM), while carboxamide analogs (e.g., compound in ) show stronger inhibition due to additional hydrophobic interactions .
Catalytic Applications :
The 4-methoxy-2-hydroxyphenyl analog (7f) acts as a ligand in Pd@HQBI-SPION, a magnetically recoverable catalyst for carbon-carbon bond formation. The hydroxyl and carboxylic acid groups facilitate palladium coordination, achieving a Pd loading of 0.38 mmol/g .
Contradictions and Limitations
- Yield Variability : The synthesis of this compound shows lower yields (67%) compared to nitro-substituted analogs (78%), likely due to steric hindrance from the methoxy group .
- Biological Data Gaps : While antimicrobial and enzyme inhibition data are available for some derivatives, detailed mechanistic studies and in vivo pharmacokinetic profiles are lacking for most compounds .
Biological Activity
2-(4-Methoxyphenyl)-1H-benzo[D]imidazole-5-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent research findings.
Synthesis
The compound can be synthesized through a one-pot reaction involving heterocyclization techniques. For instance, the reaction of ethyl 4-(methylamino)-3-nitrobenzoate with 3-bromo-4-hydroxy-5-methoxybenzaldehyde in the presence of sodium dithionite in DMSO at elevated temperatures has been reported as an effective method for its preparation . Characterization techniques such as IR, NMR, and mass spectrometry are employed to confirm the structure of the synthesized compound .
Biological Activity Overview
Research indicates that benzimidazole derivatives, including this compound, exhibit a range of biological activities:
- Anticancer Activity : Several studies have demonstrated that benzimidazole derivatives can induce apoptosis in cancer cells. For example, compounds similar to this compound have shown IC50 values as low as 3 µM against leukemic cells, indicating potent anticancer properties .
- Antimicrobial Effects : The compound has also been evaluated for its antibacterial and antifungal activities. In vitro studies revealed significant inhibitory effects against various bacterial strains such as Staphylococcus aureus and Candida albicans, with minimal inhibitory concentrations (MIC) reported at 8 µg/mL for bacteria and 64 µg/mL for fungi .
- Mechanism of Action : The anticancer mechanism has been linked to cell cycle arrest and modulation of apoptotic pathways. For instance, compounds related to this class have been shown to downregulate cyclin-dependent kinases (CDKs) and induce DNA damage responses, leading to increased apoptosis in cancer cells .
Anticancer Studies
A comparative study evaluated various benzimidazole derivatives against several cancer cell lines including MDA-MB-231 (breast cancer) and A549 (lung cancer). The results indicated that the presence of methoxy groups significantly enhanced anticancer activity. Specifically, derivatives with longer alkyl chains exhibited improved potency, with IC50 values decreasing from 100 µM to approximately 16.38 µM as substituents varied from one to seven carbons .
| Compound | Cell Line | IC50 (µM) | Activity Description |
|---|---|---|---|
| 5a | Leukemic Cells | 3 | Induces apoptosis |
| 2g | MDA-MB-231 | 16.38 | Significant antiproliferative effect |
| 2d | MDA-MB-231 | 29.39 | Moderate activity |
Antimicrobial Studies
In antimicrobial assays, compounds derived from the benzimidazole framework demonstrated promising activity:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Streptococcus faecalis | 8 |
| Staphylococcus aureus | 4 |
| Methicillin-resistant S. aureus | 4 |
| Candida albicans | 64 |
These findings suggest that the incorporation of methoxy groups enhances both lipophilicity and membrane penetration, contributing to the observed biological activities .
Case Studies
Several case studies highlight the therapeutic potential of benzimidazole derivatives:
- Leukemia Treatment : A study reported that methylated benzimidazole derivatives induced S/G2 phase cell cycle arrest in leukemic cells, leading to significant apoptosis characterized by PARP cleavage and DNA fragmentation .
- Breast Cancer : Another investigation found that specific substitutions on the benzimidazole ring improved selectivity and potency against breast cancer cell lines, suggesting a structure-activity relationship that could guide future drug design efforts .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 2-(4-methoxyphenyl)-1H-benzo[D]imidazole-5-carboxylic acid, and how do reaction conditions influence yield and purity?
- Methodological Answer : The compound is typically synthesized via heterocyclization of substituted benzaldehydes with nitrobenzoate derivatives under reducing conditions. For example, sodium dithionite (Na₂S₂O₄) in DMSO facilitates the formation of the benzimidazole core, followed by base hydrolysis to yield the carboxylic acid group . Optimizing reaction temperature (e.g., 45°C for 2 hours) and stoichiometric ratios of intermediates (e.g., ethyl 4-(methylamino)-3-nitrobenzoate and 4-methoxybenzaldehyde) can improve yields (14–82%) and reduce byproducts. Post-synthesis purification via HPLC with ACN/H₂O gradients is critical for isolating high-purity samples .
Q. How can researchers confirm the structural integrity of this compound using spectroscopic and analytical techniques?
- Methodological Answer :
- ¹H/¹³C NMR : Key signals include aromatic protons (δ 7.2–8.5 ppm) and methoxy groups (δ ~3.8 ppm). The carboxylic acid proton may appear as a broad peak in DMSO-d₆ .
- IR Spectroscopy : Confirm the presence of carboxylic acid (C=O stretch at ~1700 cm⁻¹) and benzimidazole N-H stretches (3200–3400 cm⁻¹) .
- Mass Spectrometry : ESI-MS typically shows [M+H]⁺ peaks (e.g., m/z 335.1 for related derivatives), validated against theoretical molecular weights .
- Elemental Analysis : Carbon, hydrogen, and nitrogen content should align with calculated values (e.g., ±0.3% deviation) .
Q. What preliminary biological assays are recommended to screen this compound for bioactivity?
- Methodological Answer : Start with in vitro antioxidant assays (e.g., DPPH radical scavenging) and antiproliferative screens (e.g., MTT assay against cancer cell lines like MCF-7 or PC-3). For example, derivatives with hydroxyl or methoxy substituents on the aryl ring show enhanced antioxidant activity (IC₅₀ < 50 µM) . Standardize assay protocols by using positive controls (e.g., ascorbic acid for antioxidants, cisplatin for cytotoxicity) and triplicate measurements to ensure reproducibility .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize the anticancer activity of this compound?
- Methodological Answer :
- Substituent Variation : Modify the 4-methoxyphenyl group with electron-withdrawing (e.g., nitro) or donating (e.g., hydroxy) groups to assess effects on cytotoxicity. For instance, replacing methoxy with hydroxy groups increases hydrogen-bonding potential, improving binding to target proteins like lysine demethylases .
- Bioisosteric Replacement : Replace the carboxylic acid with sulfonic acid or carboxamide groups to evaluate pharmacokinetic properties (e.g., solubility, metabolic stability) .
- Cellular Mechanism Studies : Use siRNA knockdown or Western blotting to identify pathways affected (e.g., apoptosis markers like caspase-3) in prostate cancer models .
Q. What strategies resolve contradictions in biological activity data across different assay platforms?
- Methodological Answer : Discrepancies may arise from assay sensitivity (e.g., fluorescence interference in resazurin-based assays) or cell line heterogeneity. Validate results using orthogonal methods:
- Compare MTT (mitochondrial activity) with clonogenic assays (long-term proliferation).
- Perform dose-response curves (e.g., IC₅₀ values) across multiple cell lines to identify subtype-specific effects .
- Use molecular docking to correlate bioactivity with predicted binding affinities to targets like tubulin or topoisomerases .
Q. How is this compound utilized in material science, particularly in metal-organic frameworks (MOFs)?
- Methodological Answer : The carboxylic acid group enables coordination with metal nodes (e.g., Zn²⁺ or Cu²⁺) to form MOFs for iodine adsorption. Synthesize MOFs via solvothermal methods (e.g., 100°C for 24 hours in DMF/water) and characterize using PXRD and BET surface area analysis. Langmuir surface areas for such MOFs range from 500–800 m²/g, with iodine uptake capacities >1.5 g/g due to π-π interactions and pore confinement .
Q. What computational tools are effective for predicting the pharmacokinetic properties of derivatives?
- Methodological Answer : Use in silico platforms like SwissADME or ADMETLab to predict:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
